![molecular formula C15H15N3O3 B2405790 3-({[(1E)-1-(4-methylphenyl)ethylidene]amino}oxy)-5-nitroaniline CAS No. 861442-32-2](/img/structure/B2405790.png)
3-({[(1E)-1-(4-methylphenyl)ethylidene]amino}oxy)-5-nitroaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-({[(1E)-1-(4-methylphenyl)ethylidene]amino}oxy)-5-nitroaniline is an organic compound with a complex structure that includes both aromatic and oxime functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[(1E)-1-(4-methylphenyl)ethylidene]amino}oxy)-5-nitroaniline typically involves the reaction of 4-methylacetophenone with 3-amino-5-nitrobenzaldehyde in the presence of hydroxylamine hydrochloride. The reaction is carried out under acidic conditions to facilitate the formation of the oxime group. The process involves the following steps:
- Dissolution of 4-methylacetophenone in an appropriate solvent such as ethanol.
- Addition of hydroxylamine hydrochloride and 3-amino-5-nitrobenzaldehyde to the solution.
- Heating the mixture under reflux conditions for several hours.
- Cooling the reaction mixture and isolating the product by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
3-({[(1E)-1-(4-methylphenyl)ethylidene]amino}oxy)-5-nitroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Reagents like nitric acid for nitration and halogens for halogenation are employed.
Major Products
The major products formed from these reactions include nitroso derivatives, amino derivatives, and various substituted aromatic compounds.
科学研究应用
3-({[(1E)-1-(4-methylphenyl)ethylidene]amino}oxy)-5-nitroaniline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用机制
The mechanism of action of 3-({[(1E)-1-(4-methylphenyl)ethylidene]amino}oxy)-5-nitroaniline involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or activation of enzymatic activity. Additionally, the nitro and amino groups can participate in redox reactions, influencing cellular processes and signaling pathways.
相似化合物的比较
Similar Compounds
4,4’-Dichlorobenzophenone: An organic compound with similar aromatic structures but different functional groups.
4-Iodobenzoic acid: Another aromatic compound with distinct functional groups and properties.
属性
IUPAC Name |
3-[(E)-1-(4-methylphenyl)ethylideneamino]oxy-5-nitroaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c1-10-3-5-12(6-4-10)11(2)17-21-15-8-13(16)7-14(9-15)18(19)20/h3-9H,16H2,1-2H3/b17-11+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RODQXFOMPOIEBT-GZTJUZNOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NOC2=CC(=CC(=C2)[N+](=O)[O-])N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=N/OC2=CC(=CC(=C2)[N+](=O)[O-])N)/C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
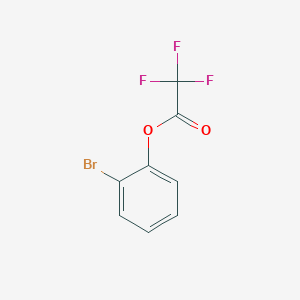

![(E)-2-methyl-N-(naphthalen-1-ylmethylene)benzo[d]thiazol-6-amine](/img/structure/B2405709.png)
![3-[Ethyl(methyl)amino]propanoic acid hydrochloride](/img/structure/B2405710.png)
![4,6-Dichloro-2-[(dimethylamino)methylene]-1-indanone](/img/structure/B2405711.png)
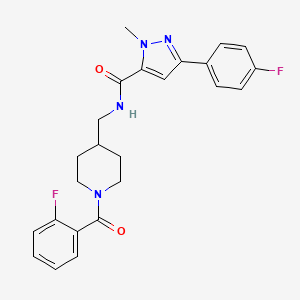
![N-[(4-methoxyphenyl)methyl]-2,3,4-trimethylbenzenesulfonamide](/img/structure/B2405713.png)
![(Z)-2-(2,4-dichlorophenyl)-3-[2-(methylsulfanyl)-3-quinolinyl]-2-propenenitrile](/img/structure/B2405714.png)
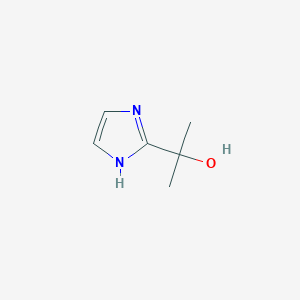
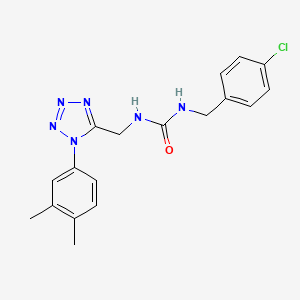
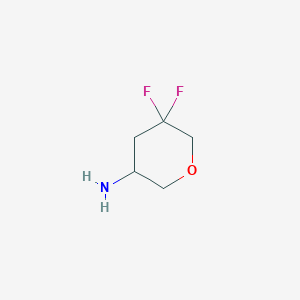

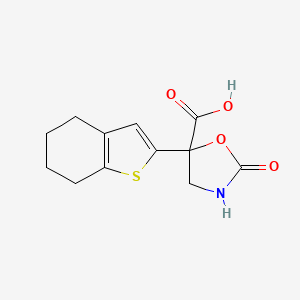
![N-butyl-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2405728.png)
